molecular formula C9H5ClF3N3O B3035389 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,4-dihydro-3H-pyrazol-3-one CAS No. 320419-14-5

2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B3035389
CAS No.: 320419-14-5
M. Wt: 263.6 g/mol
InChI Key: WTPOUZPHUCJNAL-UHFFFAOYSA-N
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Description

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2,4-dihydro-3H-pyrazol-3-one, also known as 2-C5TFP, is an organofluorine compound with a pyrazolone ring system. It is a colorless solid that is soluble in organic solvents and has a molecular weight of 251.5 g/mol. 2-C5TFP has been studied extensively for its potential applications in various scientific fields, including synthetic organic chemistry, analytical chemistry, and materials science.

Mechanism of Action

Target of Action

The compound, also known as Fluazinam , is a broad-spectrum fungicide used in agriculture . It primarily targets various soil-borne fungal pathogens . The toxicity to terrestrial species is low to moderate but is more of a concern for aquatic species .

Mode of Action

Fluazinam’s mode of action involves being an extremely potent uncoupler of oxidative phosphorylation in mitochondria . It also has high reactivity with thiols . It is unique amongst uncouplers in displaying broad-spectrum activity against fungi and also very low toxicity to mammals due to it being rapidly metabolized to a compound without uncoupling activity .

Biochemical Pathways

The compound affects the oxidative phosphorylation pathway in mitochondria . This disruption of energy production in the fungal cells leads to their death, thereby preventing the spread of fungal diseases in crops .

Pharmacokinetics

The compound has a low aqueous solubility and a low volatility . . These properties impact the bioavailability of the compound in the environment.

Result of Action

The result of the compound’s action is the effective control of various soil-borne fungal pathogens on a range of crops . It also has some acaricidal activity . The compound’s action results in healthier crops and improved yields.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. . These properties suggest that the compound’s efficacy might be reduced in wet conditions or in soils with high water content. Furthermore, the compound’s low volatility suggests that it is likely to remain where it is applied rather than being dispersed by wind or air currents .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risks .

Future Directions

The future research directions for this compound could involve exploring its potential applications, optimizing its synthesis, studying its reactivity, and investigating its mechanism of action .

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF3N3O/c10-6-3-5(9(11,12)13)4-14-8(6)16-7(17)1-2-15-16/h2-4H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPOUZPHUCJNAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=NN(C1=O)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 2
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 3
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 4
Reactant of Route 4
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 5
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 6
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,4-dihydro-3H-pyrazol-3-one

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